molecular formula C8H5ClOS B8287201 7-Chloro-benzo[b]thiophene-5-ol

7-Chloro-benzo[b]thiophene-5-ol

Cat. No. B8287201
M. Wt: 184.64 g/mol
InChI Key: JFEALWTXVAJWGM-UHFFFAOYSA-N
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Patent
US08507509B2

Procedure details

A dispersion of 7-chloro-benzo[b]thiophen-5-ylamine (2.3 g, 0.012 mol) in dil. sulphuric acid (14 ml conc. H2SO4 in 400 ml water) was heated to obtain the clear solution and it was cooled to 0° C. A cold solution of NaNO2 (0.9 g in 5 mL of water, 0.013 mol) was added dropwise and the mixture was stirred at same temperature for 1 h and then warmed to 10° C. over 30 min. Excess nitrite was then quenched with urea. The reaction mixture was then added to dil. sulphuric acid (8 mL conc. Sulphuric acid in 115 mL water) maintained at 90° C. and the mixture was further refluxed for 1 h. The reaction mixture was filtered hot and the filtrate was stirred overnight at room temperature. The mixture was extracted with ethyl acetate and the combined organic extracts were washed with water, brine, dried and concentrated. The residue was purified by column chromatography (silica gel, hexane:ethyl acetate/9:1) to give 0.4 g of 7-chloro-benzo[b]thiophene-5-ol.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]=[C:4](N)[CH:3]=1.N([O-])=[O:13].[Na+]>S(=O)(=O)(O)O>[Cl:1][C:2]1[C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]=[C:4]([OH:13])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
ClC1=CC(=CC2=C1SC=C2)N
Name
Quantity
14 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at same temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain the clear solution and it
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 10° C. over 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Excess nitrite was then quenched with urea
ADDITION
Type
ADDITION
Details
The reaction mixture was then added to dil. sulphuric acid (8 mL conc. Sulphuric acid in 115 mL water)
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 90° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was further refluxed for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered hot
STIRRING
Type
STIRRING
Details
the filtrate was stirred overnight at room temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic extracts were washed with water, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel, hexane:ethyl acetate/9:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC(=CC2=C1SC=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 18.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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